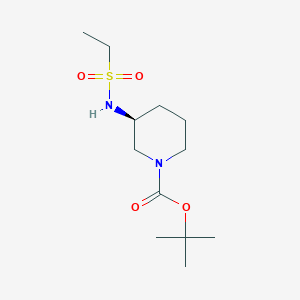

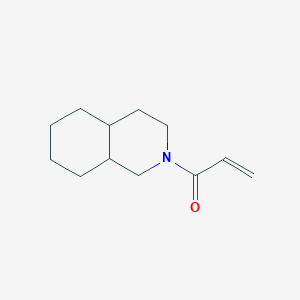

![molecular formula C17H18N4O4S B2454999 3-Nitro-4-[4-(2-Thienylcarbonyl)piperazino]benzaldehyd-O-methyloxime CAS No. 383147-21-5](/img/structure/B2454999.png)

3-Nitro-4-[4-(2-Thienylcarbonyl)piperazino]benzaldehyd-O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher untersuchen seine Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und Wirkmechanismen. Es kann als Leitverbindung für die Entwicklung neuer Chemotherapeutika dienen .

- Anwendung: Wissenschaftler untersuchen seine antibakterielle und antimykotische Aktivität. Es könnte bei der Bekämpfung von resistenten Krankheitserregern oder als Additiv in medizinischen Geräten nützlich sein .

- Anwendung: Forscher untersuchen seine Fähigkeit, Neuronen vor oxidativem Stress, Neuroinflammation oder neurodegenerativen Erkrankungen zu schützen .

- Anwendung: Wissenschaftler untersuchen seine Fluoreszenz, Absorptionsspektren und Photostabilität. Es könnte in Sensoren, Bildgebung oder optoelektronischen Geräten Anwendung finden .

- Anwendung: Forscher untersuchen sein Metallbindungsverhalten. Es könnte als Ligand in der Katalyse oder in metallbasierten Therapien dienen .

- Anwendung: Wissenschaftler verwenden es als Baustein für die Entwicklung neuer Moleküle. Seine Reaktivität und Stereochemie tragen zur Arzneimittelforschung und chemischen Synthese bei .

Krebsforschung

Antimikrobielle Eigenschaften

Neuroprotektive Studien

Photophysikalische Eigenschaften

Metallkomplexbildung

Organische Synthese und Pharmazeutische Chemie

Wirkmechanismus

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime acts as a catalyst in various reactions, allowing for the formation of strong bonds between organic compounds. The compound is able to form strong bonds due to its nitrobenzene structure, which contains an electron-withdrawing nitro group. This nitro group is able to interact with other organic compounds, allowing for the formation of strong bonds. Additionally, the compound is able to form hydrogen bonds, which further strengthen the bonds between organic compounds.

Biochemical and Physiological Effects

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has been studied for its potential biochemical and physiological effects. The compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.

Vorteile Und Einschränkungen Für Laborexperimente

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has several advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is soluble in a variety of solvents, allowing for easy manipulation in lab experiments. However, the compound is highly reactive and can be toxic if not handled properly, making it important to use proper safety precautions when using the compound in experiments.

Zukünftige Richtungen

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has potential applications in a variety of fields, including drug development, nanomaterial synthesis, and biotechnology. Additionally, the compound could be further studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to act as an antioxidant. Additionally, the compound could be studied for its potential applications in the synthesis of other organic compounds and its potential to act as a catalyst in other reactions. Finally, the compound could be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Synthesemethoden

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is synthesized using a two-step process. The first step involves the reaction of nitrobenzene and 4-thienylcarbonyl piperazine in the presence of a base catalyst. This reaction forms a nitrobenzene derivative which is then reacted with methyl oxime in the presence of a base catalyst in the second step. The reaction is carried out at room temperature and yields 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime as the final product.

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYIUOQJPACBOC-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

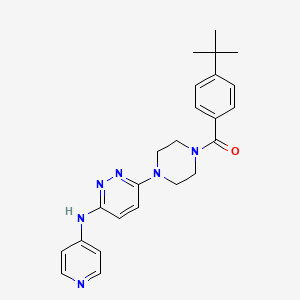

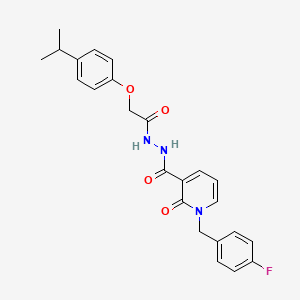

![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

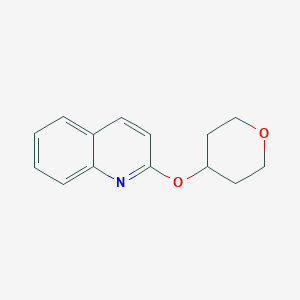

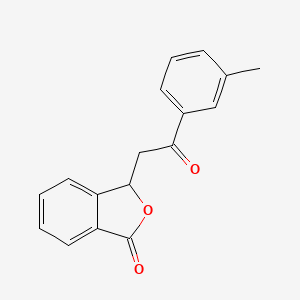

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)

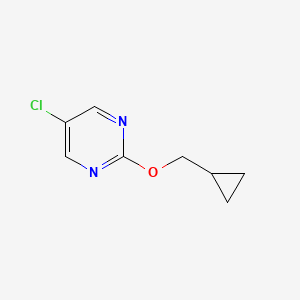

triazin-4-one](/img/structure/B2454923.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)

![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)